molecular formula C12H8N2O3 B14635945 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- CAS No. 55218-77-4

2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)-

Cat. No.: B14635945
CAS No.: 55218-77-4
M. Wt: 228.20 g/mol
InChI Key: JLKYXQGIKYKREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is a chemical compound with the molecular formula C12H10N4O2This compound is notable for its applications as a pH indicator and a palladium reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-pyridinecarboxaldehyde, 4-(2-aminophenyl)- .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxaldehyde, 4-(2-nitrophenyl)- is unique due to the presence of both the pyridine ring and the nitrophenyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pH indicator and in palladium-catalyzed reactions .

Properties

CAS No.

55218-77-4

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

4-(2-nitrophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H8N2O3/c15-8-10-7-9(5-6-13-10)11-3-1-2-4-12(11)14(16)17/h1-8H

InChI Key

JLKYXQGIKYKREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.